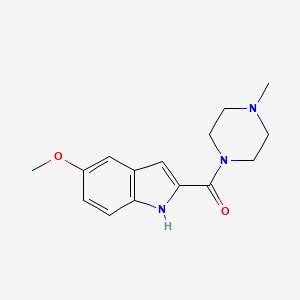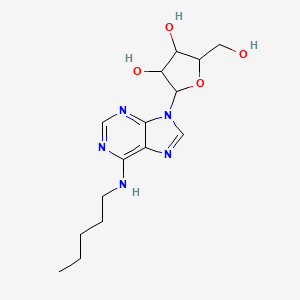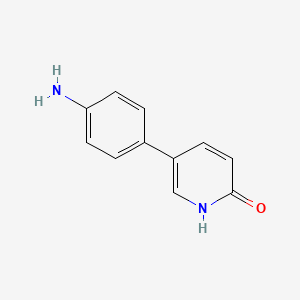
Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester is a chemical compound with the molecular formula C13H14Cl2O5 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a methoxy group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with 2-ethoxy-1-methyl-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions
Major Products Formed
Oxidation: Formation of 3,6-dichloro-2-methoxybenzoic acid.
Reduction: Formation of 3,6-dichloro-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a potential herbicide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: A precursor in the synthesis of the ester.
Dicamba: A widely used herbicide with a similar chemical structure.
2-Methoxy-3,6-dichlorobenzoic acid: Another related compound with similar properties
Uniqueness
Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
87214-73-1 |
|---|---|
Molekularformel |
C13H14Cl2O5 |
Molekulargewicht |
321.15 g/mol |
IUPAC-Name |
(1-ethoxy-1-oxopropan-2-yl) 3,6-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/C13H14Cl2O5/c1-4-19-12(16)7(2)20-13(17)10-8(14)5-6-9(15)11(10)18-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
SJWOCKTZFQIKHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)



![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)

![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)



